N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a triazolopyridazine derivative characterized by a piperidine core linked to a trifluoromethyl-substituted triazolo[4,3-b]pyridazine moiety and a 3-chlorophenyl carboxamide group. This structural architecture confers unique physicochemical properties, including enhanced solubility (via the carboxamide group) and bioactivity (via the electron-withdrawing trifluoromethyl and chloro substituents).
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N6O/c19-12-4-1-5-13(9-12)23-16(29)11-3-2-8-27(10-11)15-7-6-14-24-25-17(18(20,21)22)28(14)26-15/h1,4-7,9,11H,2-3,8,10H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIWDLJGCXQOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazolopyridazine core, followed by the introduction of the trifluoromethyl group and the piperidine carboxamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups, using reagents such as sodium methoxide or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has shown potential in treating neurodegenerative diseases. Triazoles are known to possess neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis. Preliminary studies suggest that the compound can modulate neuroinflammation and oxidative stress pathways .
Antimicrobial Properties
The presence of the chlorophenyl group contributes to the antimicrobial activity of this compound. Research has indicated that derivatives of similar structures can effectively combat bacterial infections, making them suitable for pharmaceutical applications .
Agricultural Applications
Pesticide Development
Compounds with triazole structures have been explored for their fungicidal properties. This specific compound may serve as a base for developing new agricultural pesticides that target fungal pathogens in crops. The trifluoromethyl group is known to enhance the efficacy and stability of agrochemicals .
Herbicide Potential
The unique chemical structure may also lend itself to herbicidal applications. By modifying the piperidine and triazole components, researchers can design herbicides that selectively inhibit weed growth without harming crops .
Materials Science
Polymer Synthesis
The compound's ability to interact with various substrates makes it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has focused on synthesizing polymers that incorporate this compound for use in high-performance applications .
Nanotechnology
In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. The ability to modify its structure allows for the creation of nanoparticles that can encapsulate drugs and improve their bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethyl group and triazolopyridazine ring play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its trifluoromethyl-triazolopyridazine core and 3-chlorophenyl substitution pattern. Below is a detailed comparison with structurally related analogs:
Key Structural and Functional Differences
Halogen Substitution :
- The 3-chlorophenyl group in the target compound provides moderate lipophilicity compared to the 4-fluorophenyl analog . Chlorine’s larger atomic radius enhances hydrophobic interactions with target proteins but may increase off-target binding .
- In contrast, the dual trifluoromethyl groups in N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide improve electron-deficient character, favoring interactions with nucleophilic residues in enzymes .
Core Heterocycle :
- Triazolopyridazine (target compound) vs. pyridazine-6-one () or pyrazolo-pyridine ():
- Triazolopyridazine’s fused triazole ring enhances aromatic stacking and rigidity, improving binding to flat binding pockets (e.g., ATP sites in kinases) .
- Pyridazine-6-one derivatives exhibit higher polarity due to the ketone group, limiting blood-brain barrier penetration .
Piperidine Substituent Position :
- Piperidine-3-carboxamide (target) vs. piperidine-4-carboxamide ():
- The 3-position allows better spatial alignment with target active sites in certain kinase inhibitors, as seen in analogs like N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide , where the 4-carboxamide group shifts binding orientation .
Biological Activity
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and related case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Chemical Formula : C17H17ClF3N5O
- Molecular Weight : 397.80 g/mol
- IUPAC Name : this compound
This structure features a piperidine ring, a triazole moiety, and a trifluoromethyl group, which are known to contribute to its biological activity.
Research indicates that compounds containing triazole and pyridazine moieties often interact with various biological targets, including kinases and receptors involved in cancer progression and inflammation. The specific mechanism for this compound is still under investigation; however, it is hypothesized to inhibit specific kinases or modulate receptor activity.
In Vitro Studies
Several studies have reported on the in vitro efficacy of similar triazole derivatives against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.06 ± 0.16 | |
| Compound B | MCF-7 (Breast) | 1.23 ± 0.18 | |
| Compound C | HeLa (Cervical) | 2.73 ± 0.33 |
These results suggest that derivatives with similar structures may exhibit significant cytotoxicity against cancer cells.
Case Studies
- Anti-Cancer Activity : A study focused on triazolo-pyridazine derivatives showed promising results in inhibiting c-Met kinase activity with IC50 values comparable to established inhibitors like Foretinib. The most active compound demonstrated an IC50 of 0.090 μM against c-Met kinase and significant cytotoxicity against A549 and MCF-7 cell lines .
- Anti-Tubercular Activity : Another research effort evaluated substituted benzamide derivatives for their anti-tubercular properties against Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further development in treating tuberculosis .
Cytotoxicity Evaluation
The cytotoxic effects of this compound are crucial for understanding its therapeutic potential. Preliminary studies suggest that while some derivatives exhibit moderate cytotoxicity, they remain non-toxic to normal human cells at certain concentrations .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often depends on the substituents attached to the core structure. For this compound:
- The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- The chlorophenyl moiety may influence selectivity towards specific receptors or enzymes.
Q & A
Q. Key Conditions :
- Catalysts : Pd₂(dba)₃, XPhos for cross-coupling .
- Solvents : DMF, dichloromethane, or ethanol .
- Temperature : 80–110°C for coupling steps .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Optimization strategies include:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent polarity adjustment : Use DMF for polar intermediates, toluene for non-polar steps .
- Temperature gradients : Employ microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 1 hr vs. 12 hrs conventionally) .
- DOE approaches : Use factorial design to assess interactions between variables (e.g., catalyst loading, temperature) .
Example : In , replacing Cs₂CO₃ with K₃PO₄ increased coupling yield from 70% to 88% by reducing side reactions .
Basic: Which characterization methods confirm structural integrity?
Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, piperidine coupling at N1) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 486.4 calculated vs. observed) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triazolo-pyridazine dihedral angles <10°) .
Advanced: How to analyze structure-activity relationships (SAR) for substituent effects?
Answer:
Methodology :
Systematic substitution : Synthesize analogs with varying groups (e.g., replace 3-CF₃ with -CH₃ or -CN) .
Biological assays : Test against target enzymes (e.g., kinase inhibition assays) .
Computational docking : Compare binding affinities using AutoDock/Vina .
Q. SAR Table from :
| Compound Modification | Activity Change (vs. Parent) | Key Insight |
|---|---|---|
| Trifluoromethyl → Methyl | 10× ↓ potency | CF₃ critical for hydrophobic interactions |
| Piperidine → Pyrrolidine | 2× ↓ selectivity | Piperidine ring optimizes steric fit |
Advanced: How to resolve contradictions in reported biological activities?
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and assay conditions (IC₅₀ protocols) .
- Meta-analysis : Compare logP, solubility, and protein binding data across studies to identify confounding factors .
- Crystallographic validation : Resolve target-bound structures to confirm binding modes (e.g., X-ray vs. modeled poses) .
Example : A 2024 study () reported anticancer activity (IC₅₀ = 0.5 μM), while a 2025 study noted lower potency (IC₅₀ = 5 μM) due to differences in cell permeability assays .
Advanced: How to design binding interaction studies?
Answer:
- Techniques :
- SPR/Biacore : Measure real-time binding kinetics (ka/kd) to receptors .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
- NMR titration : Map binding sites using ¹⁵N-labeled proteins .
- Controls : Include structurally similar inactive analogs to validate specificity .
Basic: Effective purification methods post-synthesis?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities .
- Recrystallization : Ethanol/water (1:3) for high-purity crystals (>95% by HPLC) .
- Extraction : Liquid-liquid partitioning (DCM/aq. NaHCO₃) to remove acidic byproducts .
Advanced: How to assess stability under varying pH?
Answer:
- Hydrolysis studies : Incubate compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS.
- Carboxamide stability : Susceptible to hydrolysis at pH <2 or >12 .
- Trifluoromethyl group : Stable under all conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
